Imidazo[5,1-B]thiazole-7-carbonitrile is a heterocyclic compound characterized by its unique molecular structure and significant biological activity. With the molecular formula and a molecular weight of 149.18 g/mol, this compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications. Its IUPAC name is imidazo[5,1-b][1,3]thiazole-7-carbonitrile, and it is classified under the category of thiazole derivatives, which are known for diverse biological activities.
The synthesis of imidazo[5,1-B]thiazole-7-carbonitrile can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between suitable precursors such as imines and bicyclic mesoionic compounds. This method allows for the formation of the imidazo ring system integral to the compound's structure .
Another synthesis route includes the use of multicomponent reactions, where various reactants are combined in a single reaction vessel to yield the desired product efficiently. This technique not only simplifies the synthesis process but also enhances yield and purity.
The synthesis typically requires specific conditions such as controlled temperature and solvent choice to optimize yield. For instance, reactions may be conducted in polar solvents at elevated temperatures to facilitate the cyclization process. Characterization of synthesized compounds is usually performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .
Imidazo[5,1-B]thiazole-7-carbonitrile features a bicyclic structure comprising an imidazole ring fused to a thiazole ring with a cyano group at the 7-position. The structural representation can be visualized using its Canonical SMILES notation: C1=CSC2=C(N=CN21)C#N
and its InChI Key: FKZVXRNQNHUUAP-UHFFFAOYSA-N
.
The compound's structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug design.
Imidazo[5,1-B]thiazole-7-carbonitrile participates in various chemical reactions that highlight its versatility as a building block in organic synthesis. It can undergo nucleophilic substitutions due to the presence of electron-deficient sites within its structure. Additionally, it can react with electrophiles or participate in cycloaddition reactions, which are crucial for developing more complex molecules.
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways. For instance, reactions may be facilitated by Lewis acids or bases depending on the nature of the substituents on the thiazole or imidazole rings .
The mechanism of action for imidazo[5,1-B]thiazole-7-carbonitrile primarily relates to its interaction with biological macromolecules. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, including mycobacteria. The proposed mechanism involves binding to specific enzymes or receptors within microbial cells, disrupting essential biological processes such as DNA replication or protein synthesis.
In vitro studies have indicated that certain derivatives demonstrate selective inhibition against Mycobacterium tuberculosis, suggesting that modifications to the core structure can enhance potency and selectivity . Molecular docking studies further elucidate how these compounds interact at the molecular level with target proteins.
Imidazo[5,1-B]thiazole-7-carbonitrile is typically a solid at room temperature with a purity often exceeding 95%. Its melting point and solubility characteristics are crucial for practical applications in research settings.
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation. Its reactivity profile makes it suitable for various synthetic transformations.
Imidazo[5,1-B]thiazole-7-carbonitrile has several scientific applications:
Given its diverse applications and potential therapeutic benefits, imidazo[5,1-B]thiazole-7-carbonitrile remains an important focus in chemical research and drug development efforts.
Multicomponent reactions (MCRs) have emerged as highly efficient strategies for constructing the imidazo[5,1-b]thiazole core due to their ability to form multiple bonds in a single operation, minimizing purification steps and maximizing atom economy. A particularly effective catalyst-free approach involves the condensation of 5-amino-1H-imidazole-4-carbonitrile, 1,3-cyclohexanediones, and aromatic aldehydes in glacial acetic acid at 80°C. This one-pot reaction achieves excellent yields (85-95%) of hexahydroimidazo[5,1-b]quinazoline derivatives within 2-3 hours, demonstrating remarkable functional group tolerance with various electron-donating and electron-withdrawing substituents on the aldehyde component [1]. The reaction proceeds through initial Knoevenagel condensation between the 1,3-dicarbonyl compound and aldehyde, followed by Michael addition of the aminoimidazole carbonitrile, and final cyclodehydration.
The Groebke-Blackburn-Bienaymé reaction (GBBR) provides another versatile pathway to imidazo[5,1-b]thiazole-7-carbonitrile derivatives. This three-component condensation employs 2-aminothiazoles, aldehydes, and isocyanides under mild conditions. When tert-butyl isocyanide reacts with 2-aminothiazole-4-carbonitrile and aromatic aldehydes in methanol at 85°C, it yields 5-ureidomethyl-imidazo[5,1-b]thiazole derivatives with regioselective incorporation of the carbonitrile group at the 7-position. Optimization studies revealed that toluene as solvent at 100°C further enhances yields beyond 70% while maintaining the integrity of the carbonitrile functionality .
Table 1: Representative Multicomponent Syntheses of Imidazo[5,1-b]thiazole Derivatives
Reactants | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
5-Aminoimidazole-4-carbonitrile, 1,3-cyclohexanedione, aromatic aldehydes | Glacial acetic acid, 80°C, 2-3h | Hexahydroimidazo[5,1-b]quinazoline | 85-95 | [1] |
2-Aminothiazole-4-carbonitrile, aldehyde, tert-butyl isocyanide | Methanol, 85°C, 12h | 5-Ureidomethyl-imidazo[5,1-b]thiazole | 70-78 | |
2-Aminothiazole-4-carbonitrile, aldehyde, cyclohexyl isocyanide | Toluene, 100°C, 8h | 5-(N-cyclohexylcarbamoyl)imidazo[5,1-b]thiazole | 75-82 |
Catalyst-free methodologies offer significant advantages for the regioselective functionalization of imidazo[5,1-b]thiazole-7-carbonitrile, including simplified workup procedures, reduced costs, and avoidance of metal contamination. The optimized synthesis in glacial acetic acid serves dual roles as both reaction medium and promoter, facilitating the formation of the imidazo[5,1-b]thiazole core with inherent regiocontrol. This approach specifically orients the carbonitrile group at the 7-position due to the electronic properties of the aminothiazole precursor and the cyclization mechanism [1]. The reaction exhibits remarkable functional group tolerance, accommodating substrates bearing halogen atoms (F, Cl, Br), methoxy groups, and nitro substituents without observable side reactions such as nucleophilic displacement or reduction of the nitrile group.
The regioselectivity arises from the preferential nucleophilic attack at the electrophilic carbon of the in situ-formed arylidene intermediate. Computational studies suggest that the C7 position in the imidazo[5,1-b]thiazole system exhibits enhanced electrophilicity due to the electron-withdrawing effect of the thiazole sulfur and the ring fusion geometry. This electronic bias directs nucleophiles to the 7-position, enabling selective functionalization. Experimental evidence supporting this regiochemical preference comes from X-ray crystallographic analysis of single crystals obtained from the reaction products, which unambiguously confirm the carbonitrile group's placement at C7 [1].
Mesoionic intermediates provide sophisticated entry points to structurally complex imidazo[5,1-b]thiazole-7-carbonitrile derivatives through cycloaddition reactions. Thiazolium N-ylides, generated in situ from imidazo[5,1-b]thiazole precursors, serve as versatile 1,3-dipoles in [3+2] cycloadditions. These reactive intermediates participate in regioselective cycloadditions with electron-deficient dipolarophiles such as dimethyl acetylenedicarboxylate (DMAD), yielding pyrrolo-fused tricyclic systems while preserving the carbonitrile functionality . The reaction typically requires mild conditions (room temperature to 60°C) in aprotic solvents like acetonitrile or dichloromethane.
The Huisgen 1,3-dipolar cycloaddition represents another valuable approach employing azide-alkyne chemistry. The carbonitrile group at C7 can be strategically converted to tetrazoles through [3+2] cycloadditions with azides under microwave irradiation, expanding molecular diversity. This transformation is particularly valuable for pharmaceutical applications where tetrazoles serve as bioisosteres for carboxylic acids. The reaction proceeds efficiently at 120°C within 30 minutes using zinc bromide as a Lewis acid catalyst, achieving conversions exceeding 85% without affecting the core imidazothiazole structure [8].
Table 2: Cycloaddition Reactions of Imidazo[5,1-b]thiazole Derivatives
Mesoionic Precursor | Dipolarophile | Conditions | Product | Yield (%) | |
---|---|---|---|---|---|
Thiazolium N-ylide from imidazo[5,1-b]thiazole-7-carbonitrile | DMAD | CH₃CN, 60°C, 4h | Pyrrolo[2',3':4,5]imidazo[5,1-b]thiazole | 68 | |
Imidazo[5,1-b]thiazole-7-carbonitrile | Sodium azide | DMF, ZnBr₂, MW 120°C, 30min | 7-(1H-tetrazol-5-yl)imidazo[5,1-b]thiazole | 85-92 | [8] |
5-Aminoimidazole-4-carbonitrile derivative | Isothiocyanate | Visible light, rt, 24h | Benzo[d]imidazo[5,1-b]thiazole | 75 | [9] |
Solvent selection critically influences the efficiency and sustainability of imidazo[5,1-b]thiazole-7-carbonitrile synthesis. Comparative studies reveal that glacial acetic acid outperforms conventional organic solvents in catalyst-free multicomponent reactions, providing yields exceeding 90% while serving as an eco-friendly medium. The superior performance stems from acetic acid's ability to activate carbonyl components through hydrogen bonding and protonation, facilitating the key Knoevenagel condensation and Michael addition steps without requiring additional catalysts [1]. Reaction temperature optimization in this solvent system demonstrates that 80°C represents the ideal balance between reaction rate (complete within 2 hours) and product stability, with higher temperatures promoting decomposition.
Recent advances incorporate visible-light-promoted cyclizations under completely metal- and photocatalyst-free conditions. This innovative approach employs 2-haloaryl isothiocyanates and isocyanides irradiated with blue LEDs (450 nm) at room temperature, generating benzo[d]imidazo[5,1-b]thiazoles through a radical cascade mechanism. The reaction proceeds in aqueous ethanol, eliminating the need for toxic solvents, and demonstrates excellent functional group compatibility. This photochemical strategy achieves 75-82% yields with high atom economy, aligning with green chemistry principles by avoiding transition metal catalysts and reducing energy consumption compared to thermal methods [9].
Table 3: Solvent Optimization in Imidazo[5,1-b]thiazole Synthesis
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Metrics |
---|---|---|---|---|
Glacial acetic acid | 80 | 2 | 92 | E-factor: 7.2, PMI: 8.5 |
Ethanol | Reflux | 6 | 45 | E-factor: 18.3, PMI: 22.1 |
Water | 100 | 8 | <5 | E-factor: 35.6, PMI: 42.8 |
Aqueous ethanol (visible light) | 25 | 24 | 78 | E-factor: 5.8, PMI: 7.2 |
The carbonitrile group at the 7-position of imidazo[5,1-b]thiazoles serves as a versatile handle for diverse chemical transformations, enabling access to structurally complex derivatives. Hydrolysis reactions under controlled conditions selectively produce primary amides or carboxylic acids. Mild alkaline hydrolysis (2M NaOH, 60°C) converts the nitrile to the corresponding carboxamide without affecting the core heterocycle, while stronger conditions (6M HCl, reflux) yield carboxylic acids. These transformations significantly modify the compound's polarity and hydrogen-bonding capacity, influencing physicochemical properties and biological interactions [7].
The carbonitrile functionality undergoes nucleophilic additions with various nitrogen nucleophiles to yield amidine derivatives with enhanced hydrogen-bonding capabilities. Reaction with hydroxylamine hydrochloride in ethanol produces amidoximes, which can be further dehydrated to cyanoformamidines or cyclized to 1,2,4-oxadiazoles. Similarly, treatment with hydrazine hydrate generates amidrazones that serve as precursors to triazole derivatives. These transformations demonstrate the carbonitrile's utility as a linchpin for molecular diversification [7] [8].
Perhaps the most pharmacologically significant transformation involves tetrazole formation via [3+2] cycloaddition with azides. This reaction, catalyzed by zinc salts under microwave irradiation, provides access to 1H-tetrazol-5-yl derivatives that function as carboxylic acid bioisosteres. These tetrazole derivatives exhibit improved metabolic stability and membrane permeability compared to their carboxylic acid counterparts, making them valuable for medicinal chemistry applications. The reaction proceeds with complete regioselectivity, affording exclusively the 1H-tautomer rather than the 2H-isomer, as confirmed by NMR spectroscopy and X-ray crystallography [8].
Scheme: Strategic Modifications of the Carbonitrile Group
Imidazo[5,1-b]thiazole-7-carbonitrile →1. Hydrolysis:- Mild: NH₂CONH₂, H₂O → Imidazo[5,1-b]thiazole-7-carboxamide- Vigorous: KOH, ethylene glycol → Imidazo[5,1-b]thiazole-7-carboxylic acid2. Nucleophilic Addition:- NH₂OH → N-Hydroxyimidazo[5,1-b]thiazole-7-carboximidamide- N₂H₄ → Imidazo[5,1-b]thiazole-7-carboximidohydrazide3. Cycloaddition:- NaN₃, ZnBr₂ → 7-(1H-Tetrazol-5-yl)imidazo[5,1-b]thiazole
Table 4: Biological Relevance of Modified Imidazo[5,1-b]thiazole Derivatives
Carbonitrile Derivative | Biological Activity | Potency | Application |
---|---|---|---|
7-(1H-Tetrazol-5-yl)imidazo[5,1-b]thiazole | Phosphodiesterase 10A inhibition | IC₅₀ 57.7 µM | Neurological disorders [8] |
Imidazo[5,1-b]thiazole-7-carboxamide | Antimicrobial | MIC 6.25 µg/mL | Antibacterial agents [7] |
N-Hydroxyimidazo[5,1-b]thiazole-7-carboximidamide | Antimycobacterial | MIC 1.65 µM | Tuberculosis treatment [5] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0